Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate
CAS No.: 379236-49-4
Cat. No.: VC4805907
Molecular Formula: C22H21N3O4S3
Molecular Weight: 487.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 379236-49-4 |
|---|---|
| Molecular Formula | C22H21N3O4S3 |
| Molecular Weight | 487.61 |
| IUPAC Name | ethyl 2-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-4-(5-methylfuran-2-yl)thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C22H21N3O4S3/c1-5-28-22(27)18-14(15-7-6-11(2)29-15)8-30-21(18)25-16(26)9-31-19-17-12(3)13(4)32-20(17)24-10-23-19/h6-8,10H,5,9H2,1-4H3,(H,25,26) |
| Standard InChI Key | JJQXWVLONLOGII-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC=C1C2=CC=C(O2)C)NC(=O)CSC3=NC=NC4=C3C(=C(S4)C)C |
Introduction
Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological and pharmaceutical applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a detailed examination of the compound's structure, synthesis, properties, and potential applications.
Structural Details
Molecular Formula: CHNOS
Molecular Weight: Approximately 480.59 g/mol
Core Functional Groups:
-
Thienopyrimidine scaffold
-
Amide linkage
-
Furan and thiophene rings
-
Ethyl ester group
The molecule contains multiple heteroatoms (N, O, S), contributing to its chemical reactivity and biological activity.
Synthesis Pathway
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:
-
Formation of the Thienopyrimidine Core: This is achieved through cyclization reactions involving thiophene derivatives and urea or guanidine-based reagents.
-
Thioether Formation: A nucleophilic substitution reaction introduces the sulfur atom linked to the thienopyrimidine core.
-
Amide Bond Formation: Acetylation reactions are used to attach the acetamido group.
-
Final Coupling: The furan and thiophene moieties are introduced through esterification or other coupling reactions.
Biological Relevance
Potential Applications:
-
Anti-inflammatory Activity: The thienopyrimidine framework has been studied for its role in inhibiting enzymes like 5-lipoxygenase (5-LOX), a key mediator in inflammation pathways.
-
Antimicrobial Properties: Compounds with sulfur-containing heterocycles often exhibit antibacterial and antifungal activities.
-
Anticancer Potential: The ability to interact with DNA or inhibit specific enzymes makes such derivatives candidates for anticancer therapies.
Mechanism of Action:
The compound's activity may stem from its ability to bind to biological targets via hydrogen bonding, π-stacking interactions, or coordination with metal ions in enzyme active sites.
Analytical Characterization
Techniques Used:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical environment of protons and carbons.
-
Mass Spectrometry (MS): Verifies molecular weight and fragmentation patterns.
-
Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands.
-
X-ray Crystallography: Provides detailed information on molecular geometry and crystal packing.
Comparative Data Table
| Feature | Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)... | Related Thienopyrimidines |
|---|---|---|
| Biological Target | Enzymes like 5-LOX | Similar |
| Solubility | Organic solvents | Comparable |
| Synthesis Complexity | Moderate | Varies |
| Applications | Anti-inflammatory, antimicrobial | Overlapping |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume